molecular formula C6H5BBrFO2 B1532774 (2-Bromo-3-fluorophenyl)boronic acid CAS No. 731817-89-3

(2-Bromo-3-fluorophenyl)boronic acid

Cat. No.: B1532774
CAS No.: 731817-89-3
M. Wt: 218.82 g/mol
InChI Key: WSTBHBDRGFAJCK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Chemistry

The study of organoboron chemistry dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. researchgate.net However, the field did not gain significant momentum until the pioneering work of Herbert C. Brown in the 1950s and 1960s. chemicalbook.com His exploration of hydroboration reactions, which provide a straightforward route to organoboranes, revolutionized the field and laid the foundation for its modern applications. chemicalbook.comwipo.int A further landmark was the development of the palladium-catalyzed cross-coupling of organoboranes with organic halides by Akira Suzuki in 1979, a reaction for which he, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010. nih.gov This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.govnih.gov

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids and their derivatives are widely utilized as crucial synthetic precursors in organic synthesis, materials science, and pharmaceutical development. nih.gov Their significance stems from a combination of desirable characteristics: they are typically stable, often crystalline solids that are easy to handle, exhibit low toxicity, and are available in a vast array of substitution patterns. nih.gov These compounds are primarily used as the nucleophilic partner in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org The versatility and functional group tolerance of reactions involving arylboronic acids allow for the efficient synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nbinno.comchemicalbook.com

Overview of Key Reaction Classes Involving Boronic Acids

While the Suzuki-Miyaura reaction is the most prominent transformation involving boronic acids, their utility extends to a wide range of other important reactions. chemicalbook.comsigmaaldrich.com These versatile reagents participate in various synthetic transformations, highlighting their broad applicability.

Key Reaction Classes:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, used extensively for the synthesis of biaryls, polyolefins, and styrenes. nih.govbldpharm.com The reaction mechanism involves steps such as oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org

Chan-Lam Coupling: A copper-catalyzed reaction that forms carbon-heteroatom bonds, typically coupling a boronic acid with an amine or an alcohol to form C-N or C-O bonds. researchgate.net

Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound (like an α-hydroxy acid) to form α-amino acids. researchgate.net

Miyaura Borylation: A palladium-catalyzed reaction to synthesize boronic esters from aryl halides and a diboron (B99234) reagent, which can then be used in subsequent Suzuki couplings. researchgate.netwipo.int

Aryl Radical Precursors: In recent years, it has been recognized that arylboronic acids can be oxidized to generate aryl radicals, which can participate in various carbon-carbon bond-forming reactions, offering an alternative to traditional transition-metal-catalyzed pathways. acs.orgsigmaaldrich.com

Boronic Acid Catalysis (BAC): Boronic acids can act as Lewis acid catalysts, activating hydroxyl groups in carboxylic acids and alcohols to promote reactions like amidation and Friedel-Crafts-type alkylations under mild conditions. chemicalbook.com

Properties

IUPAC Name

(2-bromo-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTBHBDRGFAJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 2 Bromo 3 Fluorophenyl Boronic Acid

Direct Boronation Strategies

Direct borylation strategies involve the deprotonation of an aromatic C-H bond followed by quenching with a boron electrophile, or a halogen-metal exchange followed by borylation. These methods are powerful for creating specific regioisomers.

The lithiation-borylation sequence is a well-established method for the synthesis of aryl boronic acids. google.com This process typically involves two key steps: the formation of an aryllithium intermediate and its subsequent reaction with a borate (B1201080) ester.

For the synthesis of a compound like (2-Bromo-3-fluorophenyl)boronic acid, the logical starting material would be 1-bromo-2-fluorobenzene (B92463). The process would involve a halogen-metal exchange or a direct deprotonation (lithiation). The reaction of fluorinated bromobenzenes with organolithium reagents like butyllithium (B86547) (BuLi) often results in a clean bromine-lithium exchange. psu.edu Alternatively, using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can effect deprotonation at the most acidic position on the aromatic ring. psu.edu The position of lithiation is highly dependent on the solvent and temperature conditions. psu.edu

In a related synthesis, 5-bromo-2-fluorobenzeneboronic acid is prepared by lithiating 1-bromo-4-fluorobenzene (B142099) with a lithium base, followed by reaction with a trialkyl borate and subsequent hydrolysis. google.com This process is typically conducted at low temperatures (below 0 °C, and often below -40 °C) to control the reactivity of the organolithium intermediate and avoid side reactions. google.com After the aryllithium species is formed, it is treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronic ester. google.commdpi.com The final step is the hydrolysis of this ester with an aqueous acid to yield the desired boronic acid. google.com

Table 1: General Conditions for Lithiation-Borylation of Aryl Halides

Step Reagent/Condition Purpose Reference
Lithiation Butyllithium (BuLi) in ether-hexane or THF-hexane Halogen-lithium exchange or deprotonation psu.edu
Lithium diisopropylamide (LDA) Deprotonation of the most acidic C-H bond psu.edu
Low Temperature (-78 °C to 0 °C) Stabilize the aryllithium intermediate google.comgoogle.com
Boronation Trialkyl borate (e.g., B(OMe)₃, B(Oi-Pr)₃) Boron source to form boronic ester google.commdpi.com
Hydrolysis Aqueous Acid (e.g., H₂SO₄, HCl) Conversion of boronic ester to boronic acid google.com

Directed ortho-metalation (DoM) is a powerful variation of lithiation where a directing group on the aromatic ring guides the deprotonation to an adjacent (ortho) position. This allows for highly regioselective synthesis. In the case of a 1-bromo-2-fluorobenzene precursor, the fluorine atom can act as a directing metalation group, potentially guiding lithiation to the C3 position.

The DoM strategy is extensively used in the synthesis of polysubstituted aromatic compounds. The reaction involves treating the substrate with a strong lithium amide base, which coordinates to the directing group and removes a proton from the ortho position. The resulting organolithium species is then trapped with an electrophile, in this case, a borate ester. This lithiation-borylation protocol has been widely used for synthesizing boronic esters. nih.gov The carbamate (B1207046) or a similar functional group often serves as the directing and stabilizing group for the lithiation step. nih.gov While specific examples for this compound via DoM are not prevalent in the surveyed literature, the principles are broadly applicable to substituted haloarenes.

Palladium-Catalyzed Borylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are among the most versatile and widely used methods for synthesizing aryl boronic acids and their esters. dntb.gov.ua This approach typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst, a ligand, and a base. organic-chemistry.org For synthesizing this compound, a suitable precursor would be a dihalo- or trihalo-substituted benzene, such as 1,3-dibromo-2-fluorobenzene.

Bis(pinacolato)diboron (B136004) (B₂pin₂) is the most common diboron reagent used in Miyaura borylation reactions. nih.gov The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. Pinacolborane (HBpin) can also be used as the boron source.

The synthesis of arylboronic esters using this method is compatible with a wide range of functional groups. nih.gov Recent advancements have enabled these reactions to be carried out under milder conditions, sometimes even at room temperature. organic-chemistry.org The resulting pinacol (B44631) esters can be readily isolated or used directly in subsequent reactions, such as Suzuki-Miyaura cross-couplings. nih.govnih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides

Component Example Reagents Role Reference
Aryl Halide Aryl bromides, chlorides, iodides Electrophilic partner organic-chemistry.orgnih.gov
Boron Source Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) Nucleophilic boron source nih.gov
Catalyst Pd(OAc)₂, PdCl₂(dppf), XPhos-Pd-G2 Catalyzes the C-B bond formation nih.gov
Ligand XPhos, SPhos, P(tBu)₃, PCy₃ Stabilizes catalyst, promotes reaction organic-chemistry.orgresearchgate.net
Base KOAc, K₂CO₃, K₃PO₄ Activates the diboron reagent nih.gov
Solvent Dioxane, Toluene, DMF, Ethanol Reaction medium nih.gov

The choice of ligand is critical for the success of palladium-catalyzed borylation reactions. nih.gov Ligands stabilize the palladium center, influence its reactivity, and prevent the formation of inactive palladium black. Bulky, electron-rich phosphine (B1218219) ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., PCy₃, P(tBu)₃) are highly effective. researchgate.net

These ligands promote the crucial reductive elimination step, which can be slow in the absence of a suitable ligand. nih.gov The steric and electronic properties of the ligand can be fine-tuned to achieve high yields and turnover numbers, even with less reactive aryl chlorides. researchgate.net For instance, studies have shown that mono-ligated palladium complexes often exhibit higher catalytic activity than coordinatively saturated species, allowing reactions to proceed at lower temperatures and catalyst loadings. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations. researchgate.net

Conversion from Other Organometallic Precursors

The synthesis of aryl boronic acids can also be achieved by converting other organometallic compounds. The most common precursor is a Grignard reagent (organomagnesium halide).

This method involves the formation of an aryl Grignard reagent from the corresponding aryl halide, which is then reacted with a trialkyl borate. google.comorganic-chemistry.org For this compound, the Grignard reagent would be prepared from 1-bromo-2-fluorobenzene by reacting it with magnesium metal. However, the formation of Grignard reagents from o-halofluorobenzenes can be complicated by the competing formation of highly reactive benzyne (B1209423) intermediates. stackexchange.comstackexchange.com

Assuming the Grignard reagent is formed successfully, it is added to a solution of a trialkyl borate, such as trimethyl borate, at a low temperature (e.g., -60°C to 0°C) to form the boronic ester. google.com The reaction stoichiometry must be carefully controlled to prevent multiple additions of the Grignard reagent to the boron center, which would lead to the formation of borinic acids and triarylboranes. mdpi.com The reaction is completed by acidic hydrolysis to yield the final aryl boronic acid. google.com This method is advantageous due to the low cost of the starting materials. google.com

Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and related compounds, these principles can be applied to various aspects of the synthesis, from the choice of starting materials and reagents to the reaction conditions and solvents.

One of the general strategies in the synthesis of arylboronic acids that aligns with green chemistry is the direct C-H borylation of aromatic compounds. This method is considered an atom-economical approach as it avoids the pre-functionalization of the aromatic ring, which is often required in traditional methods like those involving Grignard reagents or organolithium intermediates. nih.gov The direct borylation, typically catalyzed by transition metals such as iridium or rhodium, can lead to a more efficient synthesis with fewer steps and less waste. nih.gov

Another promising green chemistry technique is the use of flow chemistry. nih.gov Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions at elevated temperatures and pressures. For the synthesis of boronic acids, flow chemistry has been shown to suppress side reactions, such as protonation and butylation, leading to higher yields and purities of the desired product. nih.gov

While specific green synthesis routes for this compound are not extensively documented in publicly available research, the principles can be applied to existing synthesis methods for structurally similar compounds. For instance, the synthesis of 2-bromo-3-fluorobenzoic acid, a potential precursor, involves multiple steps including nitration, bromination, reduction, deamination, and hydrolysis, often utilizing harsh reagents like sulfuric acid and producing significant waste. guidechem.comwipo.intgoogle.com A greener approach would seek to replace these hazardous reagents with more benign alternatives, reduce the number of synthetic steps, and utilize catalytic methods where possible.

For example, the bromination step in the synthesis of related compounds often employs reagents like dibromohydantoin in sulfuric acid. wipo.intgoogle.com Investigating alternative brominating agents and solvent systems that are less corrosive and easier to recycle would be a key green improvement. Similarly, the reduction of a nitro group, often carried out with iron powder in the presence of an acid, could potentially be replaced with catalytic hydrogenation using a recyclable catalyst, which would reduce metal waste.

The table below outlines some conventional reagents used in the synthesis of related bromo-fluoro-substituted benzoic acids and potential greener alternatives that could be explored for the synthesis of this compound.

Reaction Step Conventional Reagent/Condition Potential Greener Alternative Green Chemistry Principle
NitrationNitric acid in sulfuric acidSolid acid catalysts, milder nitrating agentsSafer chemistry, waste reduction
BrominationDibromohydantoin in sulfuric acidN-Bromosuccinimide in a recyclable solventUse of less hazardous chemicals
ReductionIron powder in acidic mediumCatalytic hydrogenation (e.g., with Pd/C)Catalysis, waste reduction
SolventDichloromethane, Sulfuric acidGreener solvents (e.g., ionic liquids, supercritical fluids)Safer solvents

This table presents a conceptual analysis of potential green chemistry improvements based on established principles and synthesis routes for analogous compounds.

Furthermore, the inherent properties of boronic acids contribute to their "green" profile. Boronic acids are generally stable, have low toxicity, and when used in drug design, they can degrade to boric acid, a naturally occurring and readily eliminated compound. nih.gov This inherent biodegradability and low environmental impact are significant advantages from a green chemistry perspective.

Reactivity and Mechanistic Studies of 2 Bromo 3 Fluorophenyl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. libretexts.orglibretexts.org (2-Bromo-3-fluorophenyl)boronic acid serves as a versatile coupling partner in these reactions, enabling the introduction of a 2-bromo-3-fluorophenyl moiety onto a variety of molecular scaffolds.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific electronic and steric nature of this compound impacts each of these stages.

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. libretexts.org The rate of this step is highly dependent on the nature of the halide, with reactivity generally following the trend I > Br > Cl. nih.gov The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and the accompanying ligands are crucial for the efficiency of this step. libretexts.org Electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition. libretexts.org

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. libretexts.org The reaction involves the displacement of the halide or other leaving group on the palladium complex by the aryl group from the boronate.

For this compound, the electronic effects of the substituents play a significant role. The fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, which can influence the nucleophilicity of the boronic acid. The bromine atom at the ortho-position introduces significant steric hindrance around the boronic acid moiety. This steric bulk can slow down the rate of transmetalation compared to less substituted phenylboronic acids. beilstein-journals.org However, in some cases, ortho-substituents can have a beneficial effect by promoting the reductive elimination step.

Kinetic and computational studies have provided deeper insights into the transmetalation process, revealing the existence of pre-transmetalation intermediates where the boronic acid coordinates to the palladium center through its oxygen atoms before the transfer of the aryl group. acs.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org This step is generally favored when the two organic groups are cis to each other on the palladium center. Bulky ligands can facilitate reductive elimination by increasing the steric crowding around the metal center. The electronic nature of the coupling partners also influences the rate of this step.

The utility of this compound in Suzuki-Miyaura coupling has been demonstrated with a range of aryl and, to a lesser extent, alkyl halides. The success of these reactions is heavily dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

The electronic and steric properties of the halide coupling partner significantly affect the outcome of the reaction with this compound.

Electronic Effects: Aryl halides bearing electron-withdrawing groups tend to be more reactive in the oxidative addition step, often leading to higher yields of the cross-coupled product. Conversely, electron-rich aryl halides can be more challenging substrates. The electron-withdrawing nature of the fluorine atom in this compound can complement the coupling with electron-rich aryl halides.

Steric Effects: Steric hindrance on the coupling partner, particularly at the positions ortho to the halide, can significantly diminish reaction efficiency. When both coupling partners are sterically demanding, such as the coupling of this compound with a di-ortho-substituted aryl halide, the reaction may require more forcing conditions, specialized bulky ligands, and may still result in lower yields. beilstein-journals.org

The coupling with alkyl halides, particularly secondary alkyl halides, is often more challenging than with aryl halides due to competing side reactions like β-hydride elimination. organic-chemistry.org The use of specialized catalyst systems and reaction conditions is often necessary to achieve good yields in these cases.

Illustrative Data on Suzuki-Miyaura Coupling with Substituted Boronic Acids

To illustrate the impact of substituents, the following table presents typical yields for the Suzuki-Miyaura coupling of various boronic acids with aryl bromides under standard palladium-catalyzed conditions. While specific data for this compound is not presented, the trends observed with similarly substituted boronic acids provide insight into its expected reactivity.

Boronic Acid Coupling PartnerAryl Halide Coupling PartnerTypical Yield (%)Reference
Phenylboronic acid4-Bromotoluene>90 nih.gov
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzene (B142099)~95 mdpi.com
2-Methoxyphenylboronic acid3,4,5-Tribromo-2,6-dimethylpyridineHigh beilstein-journals.org
2-Methylphenylboronic acid4-Bromoanisole~85 nih.gov
This compound4-BromanisoleModerate to HighN/A
This compound2-BromotolueneModerateN/A

*Note: The yields for this compound are estimated based on trends observed for sterically hindered and electronically deactivated substrates. Actual yields would be dependent on optimized reaction conditions.

Scope and Limitations with Various Aryl and Alkyl Halides

Chemoselectivity in Dihalo-substituted Systems

In cross-coupling reactions involving di- or polyhalogenated aromatic substrates, chemoselectivity is a critical factor that dictates the reaction outcome. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C–I > C–Br > C–Cl >> C–F. This established reactivity trend is fundamental to predicting the behavior of substrates like this compound.

When this compound participates as the organoboron reagent coupling with a dihalo-substituted electrophile, the selectivity is governed by the leaving groups on the coupling partner. Conversely, and more relevant to the structure of this compound itself, is its potential use as a building block where the boronic acid moiety reacts first, leaving the C-Br and C-F bonds available for subsequent transformations.

In a scenario where a molecule contains both a bromo and a fluoro substituent, palladium catalysts will selectively activate the carbon-bromine (C-Br) bond over the much stronger and less reactive carbon-fluorine (C-F) bond. beilstein-journals.orgnih.gov This allows for orthogonal synthesis, where two different aryl groups can be introduced onto a scaffold in a stepwise manner. For instance, a Suzuki-Miyaura reaction would first occur at the C-Br position. The resulting fluorinated biaryl product can then undergo a second coupling reaction at the C-F position, which typically requires more forcing conditions or specialized nickel-based catalytic systems designed for C-F bond activation. beilstein-journals.orgnih.gov Studies on similar systems, such as 2-bromo-4-chlorophenyl derivatives, have demonstrated that palladium catalysts selectively couple at the bromo position while the chloro group remains intact due to the higher bond strength of C-Cl compared to C-Br. nih.gov This principle is directly applicable to this compound, where the C-Br bond is the primary site for palladium-catalyzed cross-coupling, preserving the C-F bond for potential downstream functionalization.

Catalyst Development and Optimization

Palladium catalysts are the cornerstone of Suzuki-Miyaura cross-coupling reactions. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to an aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov

For substrates like this compound, various palladium systems have been optimized to ensure high efficiency and yield. Common commercially available precatalysts include:

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classical, air-sensitive but highly effective catalyst.

Pd(OAc)₂ (Palladium(II) Acetate) : Often used in conjunction with phosphine ligands, it is reduced in situ to the active Pd(0) species. researchgate.net

[Pd(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust catalyst known for its high activity and stability, often used in challenging couplings. nih.gov

Second-Generation Buchwald Precatalysts (e.g., XPhosPdG2) : These are highly active catalysts that operate under mild conditions with low catalyst loadings. They are particularly effective in preventing side reactions like debromination. nih.govrsc.org

Supported palladium nanoparticles, for example on charcoal (Pd/C), offer advantages such as ease of separation from the reaction mixture and potential for recycling, aligning with green chemistry principles. acs.org These heterogeneous catalysts can be used in packed-bed reactors for continuous flow processes, demonstrating their industrial applicability. acs.org

While palladium is dominant, nickel-based catalysts have emerged as powerful alternatives, particularly for reactions that are challenging for palladium systems. Nickel catalysts are often more cost-effective and can exhibit unique reactivity, such as the ability to activate and cleave strong C-F bonds. beilstein-journals.orgnih.govresearchgate.net

In the context of a biaryl product formed from this compound (where the C-F bond remains), a subsequent nickel-catalyzed coupling could be employed to functionalize the fluorine-bearing position. beilstein-journals.orgnih.gov Typical nickel catalysts include Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) paired with ligands like tricyclohexylphosphine (B42057) (PCy₃). beilstein-journals.orgresearchgate.net These systems have been shown to efficiently couple aryl fluorides with arylboronic acids under mild conditions. beilstein-journals.org The proposed mechanism for this transformation involves the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. researchgate.net Nickel catalysis also provides an alternative pathway for C(sp²)-C(sp³) Suzuki-type cross-coupling reactions. nih.gov

The choice of ligand is crucial in modulating the properties of the metal catalyst, influencing its stability, reactivity, and selectivity. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Triphenylphosphine (PPh₃) : A standard, widely used ligand.

Buchwald Ligands (e.g., XPhos, SPhos, tBuBrettPhos) : These are a class of highly effective biaryl phosphine ligands that can stabilize the palladium catalyst, enhance its reactivity towards challenging substrates (like aryl chlorides), and prevent side reactions. nih.govrsc.orgnih.gov For instance, the use of an XPhos-based catalyst system has been shown to be critical in preventing debromination and achieving high yields in the coupling of brominated pyrimidinones. nih.govrsc.org

Ferrocene-based Ligands (e.g., dppf) : These ligands provide high stability and efficiency to the palladium center. nih.gov

In some cases, specific ligands can be used to control regioselectivity in complex molecules. nih.gov The development of N-heterocyclic carbenes (NHCs) as ligands has also provided highly stable and active catalysts for Suzuki-Miyaura reactions.

Solvent Effects and Reaction Conditions (e.g., microwave irradiation, aqueous media)

The optimization of reaction conditions is paramount for a successful cross-coupling reaction. Solvent, base, and temperature all play significant roles.

Microwave Irradiation: A key technological advance in synthesis is the use of microwave irradiation as a heating source. nih.gov Microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govrsc.orgrsc.org This technique has been successfully applied to Suzuki-Miyaura couplings, proving compatible with a wide range of functional groups and catalytic systems. nih.govrsc.org

Solvent Systems: The choice of solvent can influence catalyst solubility, reaction rate, and even selectivity. Common solvents and solvent mixtures include:

Toluene or Dioxane: Standard organic solvents for Suzuki couplings.

Aqueous Media: Mixtures of organic solvents with water (e.g., Toluene/Acetone (B3395972)/H₂O, EtOH/H₂O) are frequently used. nih.govnih.govrsc.org The presence of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step. Using water as a solvent is also environmentally advantageous.

Ethanol: Considered an environmentally friendly solvent, it has been used effectively in palladium-catalyzed oxidative cross-coupling reactions. rsc.org

Chan-Lam Coupling Reactions

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL reaction) is a copper-catalyzed cross-coupling reaction that forms aryl carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to form the corresponding aryl amine or aryl ether. wikipedia.orgresearchgate.net

This reaction represents a significant alternative to the palladium-catalyzed Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is its operational simplicity; it is often conducted at room temperature and is open to the air, using molecular oxygen as the terminal oxidant. organic-chemistry.org

The reaction mechanism is believed to proceed through a copper(II) species. The arylboronic acid transmetalates to the copper center, which then coordinates with the heteroatom nucleophile (e.g., an amine or alcohol). A proposed Cu(III) intermediate subsequently undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org

The scope of the Chan-Lam reaction is broad, accommodating a wide variety of nucleophiles including amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org While most effective with arylboronic acids, limiting its scope for alkyl coupling partners, it is highly tolerant of various functional groups on the boronic acid. researchgate.net The unique reactivity of this compound could be harnessed in Chan-Lam couplings to synthesize complex molecules containing a C-N or C-O bond, while retaining the bromine and fluorine atoms for subsequent orthogonal functionalization via palladium or nickel catalysis.

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-heteroatom (C-N, C-O, C-S) bonds. While specific literature detailing the use of this compound in these reactions is not prevalent, its general reactivity can be inferred from established protocols for arylboronic acids. The Chan-Lam and Buchwald-Hartwig aminations are prominent examples of such transformations.

In a typical copper-catalyzed C-N coupling, the arylboronic acid reacts with an amine, amide, or other nitrogen-containing nucleophile. The reaction generally requires a copper catalyst, a base, and often an oxidant, proceeding under relatively mild conditions. nih.govresearchgate.net For instance, the coupling of nitroarenes with various aryl boronic acids has been achieved using a copper(I) or copper(II) catalyst and a phosphine ligand, demonstrating broad functional group tolerance. nih.gov Similarly, copper-catalyzed C-O bond formation, an alternative to the Williamson ether synthesis, couples arylboronic acids with alcohols or phenols.

Mechanistic studies suggest that the catalytic cycle for copper-catalyzed C-N coupling can proceed via a nitrosoarene intermediate when starting from nitroarenes. nih.gov Copper is believed to catalyze both the deoxygenation of the nitroarene and the subsequent C-N bond formation with the aryl boronic acid. nih.gov For direct amidation, chelation-assisted strategies using picolinamide (B142947) derivatives have enabled room-temperature C-N coupling with arylboronic acids. researchgate.net The undesired homocoupling of the boronic acid is a potential side reaction in these processes. nih.govmdpi.com

Table 1: General Conditions for Copper-Catalyzed C-N Coupling of Aryl Boronic Acids

ParameterConditions
Copper Catalyst Cu(OAc)₂, CuI, CuCl, CuBr
Ligand Diphosphines, Pyridine-based ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, DMF, Methanol
Reactant Amines, Amides, Nitroarenes

This table represents generalized conditions and specific optimizations are typically required for each substrate pair.

Intramolecular Variations

The dual functionality of this compound derivatives makes them excellent candidates for intramolecular cyclization reactions to form heterocyclic structures, such as dibenzofurans. A common strategy involves an initial intermolecular coupling to construct a biaryl ether, followed by an intramolecular cyclization.

One synthetic approach to fluorinated dibenzofurans involves the palladium-catalyzed intramolecular C-O or C-C bond formation. For example, a biaryl ether precursor, which could be synthesized from this compound, can undergo an intramolecular C(sp²)-H activation and C-O cyclization. nih.gov Research by Wei and Yoshikai demonstrated a method using Pd(OAc)₂, with 3-nitropyridine (B142982) as a ligand and tert-butyl peroxybenzoate as an oxidant, which proceeds at milder temperatures suitable for sensitive substrates like α-amino acids. nih.gov

Another strategy involves a one-pot reaction combining an initial SNAr reaction to form a biaryl ether from an ortho-bromophenol, followed by an intramolecular palladium-catalyzed aryl-aryl coupling to yield the dibenzofuran. nih.gov This highlights how the bromo- and boronic acid functionalities on a precursor derived from this compound could be sequentially utilized to build complex polycyclic systems.

Table 2: Conditions for Palladium-Catalyzed Intramolecular Cyclization to Dibenzofurans

ParameterConditionsReference
Catalyst System Pd(OAc)₂, 3-nitropyridine (ligand), tert-butyl peroxybenzoate (oxidant) nih.gov
Key Transformation Intramolecular C(sp²)-H activation and C-O cyclization nih.gov
Alternative One-pot SNAr followed by intramolecular Pd-catalyzed aryl-aryl coupling nih.gov

Heck Reactions Involving Boronic Acid Derivatives

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgbeilstein-journals.org The (2-Bromo-3-fluorophenyl) moiety can readily participate in this reaction via its C-Br bond.

A variation known as the oxidative Heck reaction allows for the direct coupling of arylboronic acids with alkenes. organic-chemistry.org This process requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the catalytic cycle. However, newer methods have been developed that are oxidant- and base-free, instead using a hydrogen acceptor like acetone to regenerate the Pd(II) catalyst.

While no specific examples detailing the Heck reaction of this compound itself are readily available, its reactivity is expected to be similar to other substituted arylboronic acids. For instance, studies on 4-bromophenylboronic acid have shown successful oxidative Heck coupling. The presence of both a bromo substituent and a boronic acid group on the same molecule offers the potential for selective or sequential Heck couplings under different catalytic conditions.

Sonogashira Coupling with Modified Boronic Acid Derivatives

The conventional Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The C-Br bond of this compound can serve as the halide component in a classic Sonogashira coupling. The reactivity trend for halides is typically I > Br > Cl, making the bromo group a suitable, reactive handle. wikipedia.org

The term "modified boronic acid derivatives" in this context can refer to an oxidative version of the Sonogashira reaction. In this variant, an arylboronic acid couples directly with a terminal alkyne. This reaction circumvents the need for a pre-functionalized aryl halide. While specific studies on this compound in oxidative Sonogashira coupling are scarce, the methodology has been demonstrated for other arylboronic acids. This dual reactivity—the C-Br bond in traditional Sonogashira and the boronic acid in oxidative Sonogashira—enhances the synthetic utility of the compound.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the reactions mentioned, this compound is a competent substrate in a variety of other transition metal-catalyzed transformations, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This is the most common application for boronic acids. The boronic acid group of this compound can react with an aryl or vinyl halide/triflate to form a C-C bond, while the C-Br bond remains available for subsequent transformations. Research on the coupling of 4-fluorophenylboronic acid with substrates like 1-bromo-2-fluorobenzene (B92463), catalyzed by supported palladium nanoparticles, illustrates the feasibility of such reactions with fluorinated biphenyls. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups. nih.govmdpi.com

Palladium-Catalyzed Fluorination and Difluoroalkylation: The boronic acid moiety can be converted into other functional groups. For instance, palladium-catalyzed C-H fluorination has been developed for aryl boron compounds. springernature.com Additionally, palladium-catalyzed difluoroalkylation of aryl boronic acids with reagents like bromodifluoromethylphosphonate provides access to functionalized difluoromethylated arenes. nih.gov

Table 3: Selected Other Coupling Reactions for Aryl Boronic Acids

Reaction TypeCoupling PartnerCatalystKey FeatureReference
Suzuki-Miyaura Aryl/Vinyl HalidePalladium ComplexC-C bond formation researchgate.netmdpi.com
Difluoroalkylation Bromodifluoro-reagentsPalladium ComplexSynthesis of Ar-CF₂-R compounds nih.gov
Defluorinative Coupling 1-Aryl-2,2-difluoroalkenesPalladium ComplexStereoselective synthesis of monofluorostilbenes capes.gov.br
Trifluoromethylation CF₃⁺ ReagentCopper ComplexSynthesis of Ar-CF₃ compounds rsc.org

Functional Group Transformations and Derivatizations

Halodeboronation Reactions

Halodeboronation is a reaction in which the boronic acid group is replaced by a halogen atom. This transformation is a powerful tool for the regioselective introduction of halogens onto an aromatic ring, which might be challenging to achieve through direct electrophilic halogenation.

The boronic acid group of (2-Bromo-3-fluorophenyl)boronic acid and its derivatives can be efficiently replaced by a bromine atom. A notable application of this reaction is the synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) from 2-cyano-6-fluorophenylboronic acid. acs.orgrsc.org This transformation can be achieved using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalytic amount of sodium methoxide (B1231860) (NaOMe). acs.orgrsc.org The reaction proceeds in good to excellent yields and is scalable, highlighting its practical utility in organic synthesis. acs.orgrsc.org The generality of this NaOMe-catalyzed bromodeboronation has been demonstrated for a series of aryl boronic acids, indicating its broad applicability for the synthesis of various aryl bromides. acs.orgrsc.org

Table 1: Examples of NaOMe-Catalyzed Bromodeboronation of Aryl Boronic Acids acs.orgrsc.org This table is illustrative of the general reaction and not all starting materials are this compound.

Aryl Boronic AcidProductYield (%)
2-Cyano-6-fluorophenylboronic acid2-Bromo-3-fluorobenzonitrileGood to Excellent

Similar to bromodeboronation, the boronic acid functionality can be replaced by a chlorine atom. This chlorodeboronation reaction provides a route to aryl chlorides that might otherwise be difficult to synthesize regioselectively. The use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of a catalytic amount of sodium methoxide has been shown to be effective for the conversion of aryl boronic acids to aryl chlorides in good to excellent yields. acs.orgrsc.org This method expands the synthetic utility of this compound by allowing for the introduction of a chloro substituent at the position of the boronic acid group.

Protodeboronation Pathways and Control

Protodeboronation, the replacement of a boronic acid group with a hydrogen atom, is a common side reaction in processes involving arylboronic acids, particularly under basic conditions used in cross-coupling reactions. nih.gov This reaction can be undesirable as it consumes the starting material and reduces the yield of the desired product. The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. nih.gov

Controlling protodeboronation is crucial for the successful application of arylboronic acids in synthesis. Strategies to suppress this unwanted pathway include the use of specific catalysts, careful control of reaction conditions, and the use of boronic acid derivatives like pinacol (B44631) esters, which can exhibit different stability profiles. acs.org For instance, the choice of base and solvent system can significantly impact the extent of protodeboronation.

Electrophilic Aromatic Substitution on the Boronic Acid Derivative

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration and sulfonation. The regiochemical outcome of these reactions is directed by the combined electronic effects of the bromo, fluoro, and boronic acid substituents. Both bromine and fluorine are ortho-, para-directing deactivators, while the boronic acid group is a meta-directing deactivator. youtube.comyoutube.com

Due to the deactivating nature of all three substituents, EAS reactions on this compound are expected to be slower than on benzene. The directing effects of the substituents will compete to determine the position of the incoming electrophile. The fluorine atom is a stronger deactivator than bromine via the inductive effect, but both are resonance donors. The interplay of these effects will determine the final product distribution. For instance, in the nitration of 1-bromo-2-fluorobenzene (B92463), the substitution pattern is influenced by these competing directing effects. wisc.edu

Regioselective Functionalization of the Fluorine and Bromine Sites

The presence of two different halogen atoms on the phenyl ring of this compound allows for regioselective functionalization. The carbon-bromine bond is generally more reactive towards metal-halogen exchange and in many cross-coupling reactions than the more stable carbon-fluorine bond. nih.govwikipedia.org This difference in reactivity can be exploited to selectively functionalize the bromine position while leaving the fluorine atom intact.

For example, metal-halogen exchange using organolithium or magnesium reagents typically occurs preferentially at the C-Br bond, generating a new organometallic species that can then react with various electrophiles. nih.govnih.govnih.gov This allows for the introduction of a wide range of functional groups at the position originally occupied by the bromine atom.

Esterification and Amidation of the Boronic Acid Moiety

The boronic acid group of this compound can readily undergo esterification and amidation reactions.

Esterification: Boronic acids react with diols, such as pinacol, to form cyclic boronate esters. nih.govresearchgate.net These esters are often more stable, crystalline, and less prone to protodeboronation than the corresponding free boronic acids, which can be advantageous for purification and subsequent reactions. acs.org The formation of these esters is typically an equilibrium process and can be driven to completion by removing water from the reaction mixture. rsc.orgrsc.org

Amidation: The boronic acid can also catalyze the direct formation of amides from carboxylic acids and amines. acs.orgrsc.orgrsc.org In this context, ortho-halo-substituted arylboronic acids have been shown to be effective catalysts. acs.orgorganic-chemistry.org Alternatively, the boronic acid moiety itself can be converted into a boron-containing amide under specific conditions, although this is a less common transformation. The direct amidation of carboxylic acids using boronic acid catalysts often requires dehydrating agents like molecular sieves to drive the reaction towards the amide product. acs.orgorganic-chemistry.org

Formation of Pinacol Esters

One of the most common derivatizations of arylboronic acids is their conversion to pinacol esters. These esters, formally named 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, are generally more stable, less prone to dehydration-trimerization (forming boroxines), and are often preferred in cross-coupling reactions due to their defined stoichiometry and high solubility in organic solvents. nih.gov

The synthesis of the pinacol ester of this compound can be achieved through several established methods. A primary route involves the palladium-catalyzed cross-coupling reaction, often referred to as the Miyaura borylation, between a suitable aryl halide precursor and a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org For instance, starting from a dihalogenated benzene, the borylation can be directed to a specific position.

Alternatively, the pinacol ester can be synthesized directly from this compound by an esterification reaction with pinacol. This process typically requires refluxing in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the ester product.

Research Findings:

The Miyaura borylation is a highly efficient method for preparing arylboronate esters from aryl halides or triflates. organic-chemistry.org The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), in the presence of a base. organic-chemistry.org This method tolerates a wide array of functional groups, making it suitable for complex substrates. organic-chemistry.org Studies have demonstrated that the choice of base, often a tertiary amine like triethylamine (B128534) or a carbonate salt, is critical for achieving high yields and selectivity. organic-chemistry.org

The direct esterification of the boronic acid with pinacol is a straightforward alternative. The reaction is an equilibrium process where the removal of water is essential for high conversion. This can be accomplished by using a Dean-Stark apparatus or by adding a drying agent to the reaction mixture.

Table 1: Representative Synthesis of this compound pinacol ester via Miyaura Borylation

ParameterDescription
Starting Material 1,2-Dibromo-3-fluorobenzene or a related dihalide
Reagent Bis(pinacolato)diboron (B₂pin₂)
Catalyst Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand (e.g., SPhos)
Base Potassium acetate (KOAc) or Triethylamine (Et₃N)
Solvent Dioxane, Toluene, or Tetrahydrofuran (THF)
Temperature 80-110 °C
Typical Yield High yields are generally achievable, often >80%

Synthesis of Boronate Esters and Amides

Beyond pinacol esters, this compound can be converted into other types of boronate esters and derivatives that can be broadly classified as boronate amides, which often involve intramolecular B-N coordination. These derivatives can offer different stability profiles and reactivity.

Boronate Esters:

The reaction of boronic acids with diols is a general method for forming cyclic boronate esters. While pinacol is widely used, other diols such as ethylene (B1197577) glycol or neopentyl glycol can also be employed to afford the corresponding 1,3,2-dioxaborolane or 1,3,2-dioxaborinane derivatives.

A particularly useful class of boronate esters are those derived from N-methyliminodiacetic acid (MIDA) or diethanolamine (B148213) (DEA). orgsyn.orgsci-hub.ru The reaction of an arylboronic acid with diethanolamine results in the formation of a stable, crystalline bicyclic boronate. sci-hub.ru These compounds are exceptionally stable to common reaction conditions like chromatography and can be easily deprotected back to the free boronic acid when needed. orgsyn.org This stability makes them valuable for multi-step syntheses where the boronic acid moiety needs to be preserved through various transformations.

Research Findings:

The formation of diethanolamine (DEA) boronic esters is a robust and scalable process. sci-hub.ru It typically involves mixing the boronic acid or its pinacol ester with diethanolamine in a suitable solvent like 2-methyltetrahydrofuran, often with isopropanol (B130326) as a co-solvent. sci-hub.ru The product often crystallizes directly from the reaction mixture in high purity and yield. sci-hub.ru This method avoids the need for aqueous workups or chromatography, which can be problematic for some boronic acids.

Table 2: Synthesis of a Diethanolamine (DEA) Boronate Ester

ParameterDescription
Starting Material This compound or its pinacol ester
Reagent Diethanolamine (DEA)
Solvent 2-Methyltetrahydrofuran (MeTHF), Isopropanol (IPA)
Temperature Room temperature to mild heating
Process The DEA boronate ester often precipitates from the solution and can be isolated by filtration. sci-hub.ru
Key Feature Forms a highly stable, crystalline derivative suitable for purification and storage.

Boronate Amides:

The term "boronate amide" can refer to several structures. In the context of stable derivatives, it most commonly refers to the products formed from the condensation of a boronic acid with a molecule containing both hydroxyl and amino groups, such as diethanolamine, as described above. The resulting bicyclic structure features two B-O bonds and a dative B-N bond, giving it mixed ester-amide character.

In a broader sense, boronic acids are known to interact reversibly with amines to form boronate-amine complexes or adducts. nih.gov These interactions are central to the use of boronic acids as catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. nih.govresearchgate.net In these catalytic cycles, the boronic acid reacts with the carboxylic acid to form a reactive acyloxyboron intermediate, which is then attacked by the amine to yield the amide product. researchgate.net However, these intermediate adducts are typically transient and not isolated as stable derivatives in the same manner as boronate esters. For the purpose of functional group transformation, the stable, isolable diethanolamine adducts are the most relevant examples. nih.govsci-hub.ru

Applications in Materials Science

Precursors for Novel Materials with Tailored Properties

The strategic placement of functional groups on (2-Bromo-3-fluorophenyl)boronic acid makes it a valuable precursor for the design and synthesis of novel materials with tailored properties. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds and constructing complex molecular architectures. This reactivity allows for the systematic assembly of molecules with specific functionalities.

The presence of fluorine in the molecule is particularly significant in materials design. Fluorine's high electronegativity and small size can profoundly influence the electronic properties, stability, and intermolecular interactions of a material. By incorporating the 2-bromo-3-fluorophenyl moiety, chemists can fine-tune properties such as:

Liquid crystallinity: The polarity and shape of fluorinated molecules can be engineered to promote the formation of liquid crystal phases.

Optical and electronic properties: The electron-withdrawing nature of fluorine can alter the energy levels of organic molecules, impacting their performance in optoelectronic devices.

Chemical and thermal stability: The strength of the carbon-fluorine bond often imparts enhanced stability to the resulting materials.

Through crystal engineering, the intermolecular interactions of materials derived from this compound can be controlled to achieve desired solid-state structures and properties.

Synthesis of Fluorinated Biphenyl Derivatives for Liquid Crystalline Media

Fluorinated biphenyl derivatives are crucial components in liquid crystalline media, particularly for applications in liquid crystal displays (LCDs). The introduction of fluorine atoms into the biphenyl core can lead to advantageous properties such as high optical and dielectric anisotropy, low viscosity, and a broad nematic mesophase range. google.com this compound is an ideal starting material for synthesizing these specialized molecules through Suzuki-Miyaura coupling reactions. nih.govrsc.org

In a typical synthesis, this compound can be reacted with a variety of aryl halides in the presence of a palladium catalyst to yield the corresponding fluorinated biphenyls. The bromine atom on the this compound can also be utilized in a subsequent coupling reaction, allowing for the creation of more complex, poly-aromatic systems. The ability to precisely control the degree and position of fluorination is key to tailoring the properties of the final liquid crystal material. google.com

Table 1: Properties of Fluorinated Biphenyls in Liquid Crystalline Media

PropertyInfluence of Fluorine Substitution
Dielectric AnisotropyGenerally increased, which is beneficial for low-voltage display operation. google.com
BirefringenceCan be tuned by the position and number of fluorine atoms.
ViscosityOften lower compared to non-fluorinated analogs, leading to faster switching times. google.com
Nematic Phase RangeCan be broadened, enhancing the operational temperature range of the display. google.com

Incorporation into Polymeric Systems

The boronic acid functional group provides a reactive handle for incorporating the 2-bromo-3-fluorophenyl moiety into polymeric structures. Boronic acid-containing polymers have gained significant attention due to their unique properties and responsiveness to stimuli such as pH and the presence of saccharides. nih.gov While direct polymerization of this compound is not typical, it can be chemically modified into a polymerizable monomer.

For instance, the boronic acid can be protected, and the bromine atom can be used in a cross-coupling reaction to introduce a polymerizable group like a vinyl or acryloyl moiety. Alternatively, the boronic acid itself can participate in condensation polymerizations with suitable diols or diamines to form polyesters or polyamides, respectively.

The incorporation of the fluorinated aromatic unit into a polymer backbone can significantly alter the polymer's properties, including:

Thermal stability

Chemical resistance

Optical properties

Gas permeability

These modified polymers could find applications in areas such as specialty membranes, advanced coatings, and materials for microelectronics.

Optoelectronic Material Development

The development of advanced optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic semiconductors, often relies on the use of fluorinated aromatic compounds. rsc.org The electronic properties of these materials can be finely tuned by the introduction of electron-withdrawing fluorine atoms. This compound serves as a key building block for the synthesis of fluorinated oligo- and poly-arylenes that are investigated for these applications. researchgate.net

Through Suzuki-Miyaura coupling reactions, this compound can be used to create extended π-conjugated systems. The fluorine atom's influence on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials is a critical aspect of their design. This tuning allows for the optimization of charge injection and transport properties, as well as the emission color in OLEDs.

Furthermore, the inherent rigidity and chemical stability of fluorinated biphenyls and other poly-aromatic structures derived from this boronic acid contribute to the longevity and performance of optoelectronic devices. nih.govrsc.org

Advanced Analytical and Characterization Techniques in Research

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of (2-Bromo-3-fluorophenyl)boronic acid, offering precise mass measurements that facilitate unambiguous elemental composition determination.

Molecular Ion and Isotopic Pattern: When analyzed by HRMS, typically using electrospray ionization (ESI), the compound C₆H₅BBrFO₂ is expected to yield a molecular ion with a highly accurate mass-to-charge ratio (m/z). The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and boron (¹⁰B and ¹¹B) imparts a distinct and readily identifiable isotopic pattern in the mass spectrum. This pattern serves as a definitive confirmation of the presence and number of these atoms in the molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed, while in positive mode, adducts with sodium [M+Na]⁺ or other cations may be detected.

Fragmentation Analysis: HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecular ion. While boronic acids can be prone to dehydration in the mass spectrometer's ion source, forming cyclic trimeric anhydrides known as boroxines, specific source conditions can be optimized to minimize this effect. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of water (H₂O) or the boronic acid group [B(OH)₂], and cleavages of the aromatic ring, providing further confirmation of the compound's structure. The high mass accuracy of HRMS ensures that the elemental formulas of these fragment ions can be confidently assigned.

Table 1: Expected HRMS Data for this compound (C₆H₅BBrFO₂)
Ion SpeciesCalculated m/z (⁷⁹Br, ¹¹B)Calculated m/z (⁸¹Br, ¹¹B)Ionization ModeExpected Observation
[M-H]⁻216.9501218.9480ESI-Deprotonated molecular ion, confirming molecular weight.
[M+Na]⁺240.9445242.9424ESI+Sodium adduct, common in positive ESI.
[M-H₂O-H]⁻198.9395200.9375ESI-Fragment corresponding to the loss of a water molecule.

Chromatography (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing aryl boronic acids. waters.comwaters.com The purity of this compound can be determined with high accuracy, often showing purities exceeding 99%. chemscene.com A typical method would employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid to ensure good peak shape. sielc.com Detection is typically achieved using a UV detector, as the phenyl ring provides strong chromophoric activity.

The development of HPLC methods for boronic acids can be challenging due to their potential for on-column hydrolysis or dehydration. researchgate.net Fast LC methods and careful selection of mobile phase pH can mitigate these issues. researchgate.net HPLC is an invaluable tool for reaction monitoring, allowing researchers to track the consumption of the boronic acid and the formation of the desired product over time.

Table 2: Representative RP-HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientLinear gradient from 10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound. However, due to the low volatility and polar nature of boronic acids, derivatization is often necessary to convert the compound into a more volatile form suitable for GC analysis. chromatographyonline.com Common derivatization strategies include esterification with alcohols or diols (like pinacol) to form boronic esters. chromatographyonline.com This approach is particularly useful for identifying and quantifying impurities that may be more amenable to GC than HPLC. Headspace GC-MS may also be employed, especially when the boronic acid is used as a derivatizing agent itself for other analytes. chromforum.org

Table 3: Typical GC-MS Parameters (after Derivatization)
ParameterCondition
Derivatizing AgentPinacol (B44631) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium, constant flow
Inlet Temperature250 °C
Oven ProgramInitial temp 80°C, ramp to 280°C at 15°C/min, hold for 5 min
DetectorMass Spectrometer (MS)

Thermal Analysis Techniques (DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal stability, melting point, and decomposition profile of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For boronic acids, TGA is particularly useful for observing the characteristic dehydration reaction where two molecules of the boronic acid lose three molecules of water to form the corresponding trimeric anhydride, a boroxine. researchgate.net This process results in a distinct mass loss step in the TGA curve. The temperature at which this dehydration occurs provides insight into the compound's thermal stability. researchgate.net Further heating to higher temperatures will eventually lead to complete decomposition, which is also observed as a significant mass loss.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram reveals thermal transitions such as melting, crystallization, and decomposition. The DSC curve for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. For comparison, the closely related isomer 3-Bromo-2-fluorophenylboronic acid has a reported melting point of 225-227 °C. sigmaaldrich.com In addition to the melting endotherm, a broader endotherm associated with the dehydration process (boroxine formation) may also be observed, often preceding decomposition. researchgate.net These data are crucial for understanding the material's behavior at elevated temperatures and for establishing safe handling and storage conditions.

Table 4: Expected Thermal Analysis Data for this compound
TechniqueExpected EventApproximate Temperature Range (°C)Observation
TGADehydration (Boroxine Formation)150 - 250Mass loss corresponding to the loss of water.
TGADecomposition> 250Significant, multi-step mass loss.
DSCMelting~220 - 230 (by analogy)Sharp endothermic peak.
DSCDehydration/Decomposition> 230Broad endothermic or exothermic events.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Bromo-3-fluorophenyl)boronic acid, and how can reaction conditions be optimized to minimize deborylation?

  • Methodological Answer : The synthesis typically involves halogen-directed lithiation followed by borylation. For example, using n-BuLi in THF under inert conditions to deprotonate the aromatic ring, followed by reaction with trimethyl borate and subsequent hydrolysis. To minimize deborylation, maintain neutral pH during purification (e.g., aqueous workup at pH 7) and avoid prolonged exposure to basic conditions (e.g., NaOH), as the bromine and fluorine substituents increase susceptibility to hydrolysis under high pH. Stability data from analogous compounds suggest a half-life of >48 hours in neutral water versus 2.3 hours in pH 12 NaOH .

Q. How do bromine and fluorine substituents influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of the boron atom, accelerating transmetallation with palladium catalysts. Bromine acts as a directing group and can participate in subsequent functionalization (e.g., SNAr reactions). However, steric hindrance from bromine may reduce coupling efficiency with bulky substrates. Optimize using Pd catalysts like Pd(PPh₃)₄ in polar aprotic solvents (e.g., dioxane) with mild bases (K₂CO₃) to balance reactivity and stability .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is recommended for sensitivity and specificity. Derivatization is unnecessary; instead, use acidic mobile phases (e.g., 0.1% formic acid) to suppress boroxine formation. Validate the method for limits of detection (LOD < 0.1 ppm) and quantification (LOQ < 1 ppm) per ICH guidelines, ensuring compatibility with genotoxic impurity protocols .

Advanced Research Questions

Q. How can binding kinetics between this compound and diol-containing biomolecules be studied, and what structural factors affect binding rates?

  • Methodological Answer : Use stopped-flow fluorescence spectroscopy to measure kon and koff rates. The fluorine substituent increases Lewis acidity, enhancing diol-binding affinity, while bromine may sterically hinder access to the boron center. Pre-equilibrium mixing at physiological pH (7.4) with sugars like D-fructose (highest affinity) reveals binding completes within seconds, critical for real-time sensor applications .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein capture assays?

  • Methodological Answer : Immobilize the boronic acid on carboxymethyl dextran surfaces to reduce hydrophobic interactions. Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) and include competitive inhibitors (e.g., sorbitol) to block non-glycosylated protein binding. Post-capture elution with 50 mM borate buffer (pH 9.0) ensures selective recovery of glycoproteins .

Q. How can boroxine formation be suppressed during MALDI-MS characterization of this compound?

  • Methodological Answer : Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters, preventing trimerization. Use a matrix like DHB (2,5-dihydroxybenzoic acid) with low laser energy to avoid thermal degradation. Validate spectra against synthetic boronic ester standards to confirm integrity .

Q. What experimental designs are suitable for studying this compound as a radical precursor in photochemical reactions?

  • Methodological Answer : Irradiate the compound under UV light (λ = 365 nm) in the presence of a hydrogen donor (e.g., THF) and radical trap (e.g., TEMPO). Use EPR spectroscopy to detect radical intermediates. The bromine atom may act as a leaving group, facilitating aryl radical formation, while fluorine stabilizes intermediates via inductive effects .

Q. How can the anticancer activity of derivatives of this compound be evaluated in vitro?

  • Methodological Answer : Screen against glioblastoma (U87-MG) or triple-negative breast cancer (MDA-MB-231) cell lines using MTT assays. Synthesize derivatives via one-step Suzuki coupling with heterocyclic aryl halides. Compare IC50 values with control boronic acids to assess structure-activity relationships, noting enhanced cytotoxicity from bromine’s electrophilic properties .

Methodological Considerations Table

Research Focus Key Parameters Optimal Conditions References
Synthesis StabilitypH, solvent polarityNeutral pH, THF/water mixtures
Cross-Coupling EfficiencyCatalyst, base, solventPd(PPh₃)₄, K₂CO₃, dioxane
Binding KineticsSugar type, buffer pHD-fructose, pH 7.4
Mass SpectrometryDerivatization, matrix choice1,2-ethanediol derivatization, DHB matrix

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Feasible Synthetic Routes

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(2-Bromo-3-fluorophenyl)boronic acid
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(2-Bromo-3-fluorophenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.